cinnamaldeidi
Cinnamaldehydes are a class of aromatic compounds derived from cinnamic acid, characterized by their characteristic warm and sweet spicy aroma. They are widely used in the fragrance industry due to their pleasant scent, which is often associated with cinnamon. In addition to their sensory applications, cinnamaldehydes also exhibit potential antimicrobial properties, making them useful in food preservation and pharmaceuticals. Industrially, these compounds can be synthesized through various methods such as oxidation of cinnamic acid or catalytic hydrogenation of cinnamyl alcohol. Their stability and reactivity make them valuable intermediates in the synthesis of other organic compounds, including flavors, fragrances, and certain pharmaceutical ingredients.

Letteratura correlata
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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